molecular formula C18H25FN2O4 B12447836 benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate

benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate

Cat. No.: B12447836
M. Wt: 352.4 g/mol
InChI Key: MAHFDCMVFKTGJD-GJZGRUSLSA-N
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Description

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Benzyl Ester: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(tert-butoxycarbonyl)amino]propanoate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate is unique due to the presence of both a fluorine atom and a Boc-protected amino group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25FN2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1

InChI Key

MAHFDCMVFKTGJD-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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